Cas no 107342-55-2 (Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-)

Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- structure
107342-55-2 structure
Product Name:Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
CAS-nummer:107342-55-2
MF:C12H17N3O4
MW:267.281082868576
CID:146954
PubChem ID:184815
Update Time:2025-04-19

Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
    • 4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE
    • 4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline
    • 1-amino-4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzene
    • 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene
    • 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzenet
    • 4-amino musk xylene
    • 4-amino-2,6-dinitro-1-t-butylxylene
    • AC1L4FMN
    • AC1Q1YAI
    • ACMC
    • Benzenamine, 4-(1,1-dimethylethyl)-2,6-trimethyl-3,5-dinitro-
    • CHEMBL1908212
    • CTK4A5385
    • p-amino-musk xylene
    • para-amino-musk xylene
    • DTXSID00148017
    • 4-Amino-2,6-dinitro-1-(tert-butyl)xylene
    • NS00124533
    • 4-(1,1-Dimethylethyl)-2,6-dimethyl-3,5-dinitrobenzenamine
    • 4-amino-MX
    • 1-amino-4-t-butyl-2,6-dimethyl-3,5-dinitrobenzene
    • AE-562/43460075
    • 107342-55-2
    • Inchi: 1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3
    • InChI-sleutel: PWFQZSWKBRPKJI-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C(C)=C(C(C)=C(C=1C(C)(C)C)[N+](=O)[O-])N)=O

Berekende eigenschappen

  • Exacte massa: 267.12201
  • Monoisotopische massa: 267.122
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 341
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 118Ų

Experimentele eigenschappen

  • Dichtheid: 1.245
  • Kookpunt: 429.2°Cat760mmHg
  • Vlampunt: 213.4°C
  • Brekindex: 1.581
  • PSA: 112.3
  • LogboekP: 4.62710
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd